molecular formula C15H9Cl2N3O2S B2463907 (E)-N-carbamoyl-2-cyano-3-[5-(3,4-dichlorophenyl)thiophen-2-yl]prop-2-enamide CAS No. 1111554-24-5

(E)-N-carbamoyl-2-cyano-3-[5-(3,4-dichlorophenyl)thiophen-2-yl]prop-2-enamide

Cat. No. B2463907
M. Wt: 366.22
InChI Key: MTNQXPOFSJWHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-carbamoyl-2-cyano-3-[5-(3,4-dichlorophenyl)thiophen-2-yl]prop-2-enamide, also known as DCTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCTP is a member of the thiophene family, which is a class of organic compounds that contains a five-membered ring with a sulfur atom and a carbon-carbon double bond. In

Scientific Research Applications

Antipathogenic Activity

Research on thiourea derivatives, which share structural similarities with (E)-N-carbamoyl-2-cyano-3-[5-(3,4-dichlorophenyl)thiophen-2-yl]prop-2-enamide, has shown significant potential in the development of antimicrobial agents. These compounds have been tested for their interaction with bacterial cells and demonstrated notable anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. This suggests the potential of such derivatives for further exploration as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Activity

Thiophene derivatives, similar in structure to (E)-N-carbamoyl-2-cyano-3-[5-(3,4-dichlorophenyl)thiophen-2-yl]prop-2-enamide, have been synthesized and evaluated for their anticancer activity. These compounds, particularly those incorporating a thiazolidinone ring or thiosemicarbazide moiety, exhibit good inhibitory activity against various cell lines. This highlights the potential of thiophene-based compounds in the development of new anticancer drugs (Atta & Abdel‐Latif, 2021).

Antinociceptive Activity

Further investigations into N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, which are structurally related to the compound , have revealed their antinociceptive properties. Such studies are crucial for understanding the potential of these compounds in managing pain, thus opening new avenues for the development of pain management solutions (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

Antimicrobial Activity

The synthesis and evaluation of thiophene, thiazolyl-thiophene, and thienopyridine derivatives for their antimicrobial activity have been explored. Such compounds, due to their structural features and bioactive potential, can serve as a foundation for the development of new antimicrobial agents. This research area remains promising for addressing the ongoing challenge of antibiotic resistance and the need for new antibiotics (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

properties

IUPAC Name

(E)-N-carbamoyl-2-cyano-3-[5-(3,4-dichlorophenyl)thiophen-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O2S/c16-11-3-1-8(6-12(11)17)13-4-2-10(23-13)5-9(7-18)14(21)20-15(19)22/h1-6H,(H3,19,20,21,22)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNQXPOFSJWHMJ-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(S2)C=C(C#N)C(=O)NC(=O)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(S2)/C=C(\C#N)/C(=O)NC(=O)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyano-2-{[5-(3,4-dichlorophenyl)thiophen-2-yl]methylidene}acetyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.